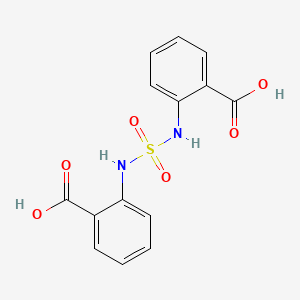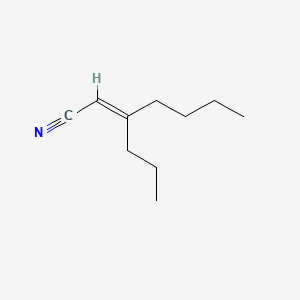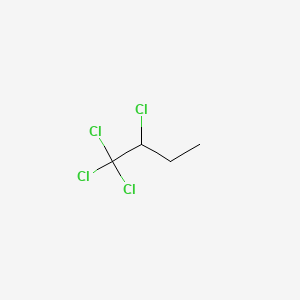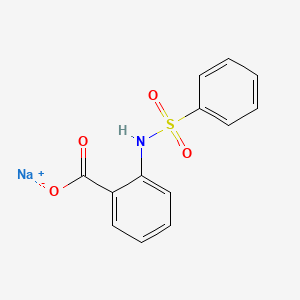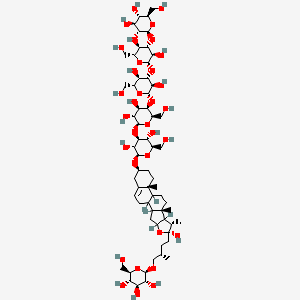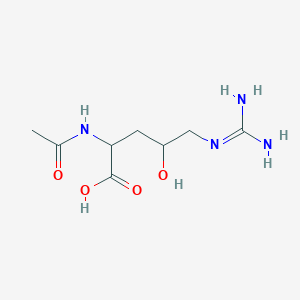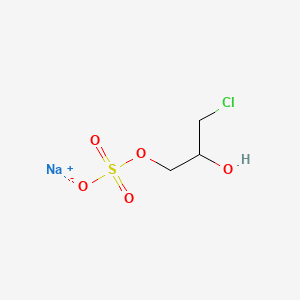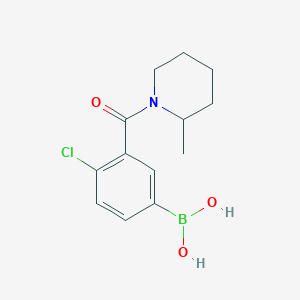![molecular formula C14H10ClFN4O2S B12651167 Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with chloro, fluoro, pyridinyl, and pyrazolyl groups. These substitutions confer distinct chemical properties and biological activities, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenesulfonamide core: This is achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzenesulfonamide core.
Attachment of the pyridinyl and pyrazolyl groups: These groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Coupling reactions: The pyridinyl and pyrazolyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex polycyclic structures.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial applications: It is used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-chloro-N-fluoro-: Similar in structure but lacks the pyridinyl and pyrazolyl groups.
Benzenesulfonamide, 4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoro-2-pyridinyl)-: Contains additional cyano groups and a different substitution pattern.
Uniqueness
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- is unique due to its specific combination of chloro, fluoro, pyridinyl, and pyrazolyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H10ClFN4O2S |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
4-chloro-2-fluoro-N-(2-pyridin-2-ylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H10ClFN4O2S/c15-10-4-5-12(11(16)9-10)23(21,22)19-14-6-8-18-20(14)13-3-1-2-7-17-13/h1-9,19H |
Clave InChI |
MPNSNZPKUAKLLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C(=CC=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




